molecular formula C13H18O B3154819 1-(4-Isopropylphenyl)butan-1-one CAS No. 78575-06-1

1-(4-Isopropylphenyl)butan-1-one

Cat. No.: B3154819
CAS No.: 78575-06-1
M. Wt: 190.28 g/mol
InChI Key: WDWDBWNIZNPCQN-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)butan-1-one, also known as ibuprofen, is a widely used nonsteroidal anti-inflammatory drug (NSAID). It is known for its analgesic, antipyretic, and anti-inflammatory properties. The compound has a molecular formula of C13H18O and a molecular weight of 190.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)butan-1-one can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of isobutylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the acylation reaction, and subsequent purification steps such as distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the isopropyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various electrophiles, Lewis acids, controlled temperature.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

1-(4-Isopropylphenyl)butan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Extensively studied for its therapeutic effects, including pain relief, fever reduction, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

  • Aspirin (acetylsalicylic acid)
  • Naproxen
  • Ketoprofen
  • Diclofenac
  • Indomethacin

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-5-13(14)12-8-6-11(7-9-12)10(2)3/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWDBWNIZNPCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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